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3,6-Dimethylpicolinaldehyde

Cat. No.: B13017488
M. Wt: 135.16 g/mol
InChI Key: MMSJHIUJTDUHAC-UHFFFAOYSA-N
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Description

3,6-Dimethylpicolinaldehyde is a high-purity chemical compound serving as a versatile precursor and key synthetic intermediate in advanced research. This substituted picolinaldehyde is particularly valuable in coordination chemistry for the synthesis of novel Schiff base ligands, such as thiosemicarbazones, which are known to form stable complexes with various transition metals . These metal complexes are of significant interest for their potential biological activities, including antiproliferative effects, and are investigated extensively in the development of new therapeutic agents . The structure of this compound, featuring both an aldehyde group and a dimethyl-substituted pyridine ring, allows for strategic molecular design and the creation of diverse heterocyclic systems. Researchers utilize this compound to develop new hybrids and pharmacophores aimed at modulating biological pathways or material properties. Strictly for professional laboratory and research applications, this product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B13017488 3,6-Dimethylpicolinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3,6-dimethylpyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO/c1-6-3-4-7(2)9-8(6)5-10/h3-5H,1-2H3

InChI Key

MMSJHIUJTDUHAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3,6 Dimethylpicolinaldehyde

Established Synthetic Routes to 3,6-Dimethylpicolinaldehyde and Related Isomers

Established methods for the synthesis of pyridine (B92270) aldehydes often rely on the oxidation of the corresponding methylpyridines. While a specific, documented route for this compound is not extensively reported in readily available literature, analogous transformations of similar substrates provide a strong basis for established synthetic approaches. The most probable precursor for the synthesis of this compound is 2,3,6-trimethylpyridine (B74987).

One of the most well-established methods for the selective oxidation of a methyl group on a pyridine ring to an aldehyde is the Riley oxidation, which utilizes selenium dioxide (SeO₂). This reaction is known for its efficacy in converting activated methyl groups, such as those adjacent to the nitrogen atom in a pyridine ring, into carbonyl groups. The oxidation of 2,3,6-trimethylpyridine with selenium dioxide would be expected to selectively oxidize the methyl group at the 2-position due to its activation by the adjacent ring nitrogen.

Another classical approach involves the halogenation of the methyl group followed by hydrolysis. For instance, the free-radical bromination of 2,3,6-trimethylpyridine using N-bromosuccinimide (NBS) under UV irradiation could selectively introduce a bromine atom to the 2-methyl group, forming 2-(bromomethyl)-3,6-dimethylpyridine. Subsequent hydrolysis of the resulting benzylic-type halide, for example, via the Sommelet reaction or by treatment with a mild base, would yield the desired aldehyde.

The synthesis of isomeric pyridine aldehydes, such as 2,6-diformylpyridine, has been achieved through the oxidation of 2,6-lutidine. This further supports the feasibility of oxidizing methyl groups on the pyridine ring to form aldehydes.

PrecursorReagents and ConditionsProductReaction Type
2,3,6-Trimethylpyridine1. SeO₂, Dioxane, RefluxThis compoundRiley Oxidation
2,3,6-Trimethylpyridine1. NBS, CCl₄, UV light; 2. Hexamethylenetetramine; 3. H₂O, HClThis compoundSommelet Reaction
2,3,6-Trimethylpyridine1. NBS, CCl₄, UV light; 2. AgNO₃, H₂O/EthanolThis compoundKornblum Oxidation

Novel Approaches for Enhanced Yield and Selectivity in this compound Synthesis

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods. For the synthesis of this compound, several novel approaches can be envisioned to improve upon the classical methods, focusing on catalytic and selective oxidation techniques.

Catalytic aerobic oxidation presents a promising "green" alternative. The use of transition metal catalysts, such as those based on cobalt, copper, or manganese, in the presence of molecular oxygen or air as the oxidant, could facilitate the selective oxidation of the 2-methyl group of 2,3,6-trimethylpyridine. The selectivity of these reactions can often be tuned by the choice of catalyst, solvent, and reaction conditions. For instance, heterogeneous catalysts, which can be easily separated and recycled, are of particular interest for industrial applications.

Photo-electro-catalytic oxidation is another innovative strategy. This method utilizes a semiconductor photocatalyst (e.g., TiO₂ decorated with a co-catalyst like WO₃) and an applied electrical potential to generate highly reactive oxygen species that can selectively oxidize organic substrates. Such a system could offer high selectivity for the mono-oxidation of 2,3,6-trimethylpyridine under mild conditions.

Biocatalysis, employing enzymes such as monooxygenases or oxidases, represents a frontier in selective oxidation. While specific enzymes for the oxidation of 2,3,6-trimethylpyridine to the corresponding aldehyde have not been reported, the potential for enzyme engineering and directed evolution could lead to highly selective and efficient biocatalytic routes in the future.

PrecursorCatalyst/MethodOxidantPotential Advantages
2,3,6-TrimethylpyridineHeterogeneous Co/Mn/Cu catalystO₂ or AirGreen oxidant, catalyst recyclability
2,3,6-TrimethylpyridineWO₃/TiO₂ nanotube electrodePhoto-electro-catalytic systemHigh selectivity, mild conditions
2,3,6-TrimethylpyridineEngineered monooxygenase enzymeO₂High chemo- and regioselectivity

Strategies for Derivatization and Functionalization of the this compound Scaffold

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. These derivatization strategies are crucial for applications in medicinal chemistry, materials science, and coordination chemistry.

The aldehyde can readily undergo condensation reactions. The Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst, would yield α,β-unsaturated products. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene with a defined stereochemistry. By reacting this compound with a suitable phosphorus ylide, a variety of vinyl-substituted 3,6-dimethylpyridines can be prepared. The nature of the ylide determines the structure of the resulting alkene.

Reductive amination of the aldehyde with primary or secondary amines, in the presence of a reducing agent like sodium borohydride (B1222165), would lead to the corresponding secondary or tertiary amines. This is a fundamental transformation for introducing nitrogen-containing functional groups.

Furthermore, the aldehyde can be oxidized to the corresponding carboxylic acid (3,6-dimethylpicolinic acid) using various oxidizing agents, or reduced to the corresponding alcohol ( (3,6-dimethylpyridin-2-yl)methanol) with reducing agents like sodium borohydride. These transformations open up further avenues for derivatization.

Reaction TypeReactantProduct TypeKey Features
Knoevenagel CondensationActive methylene compound (e.g., malononitrile)α,β-Unsaturated nitrile/esterC-C bond formation, synthesis of functionalized alkenes
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CHR)AlkeneStereoselective alkene synthesis
Reductive AminationPrimary or secondary amine, reducing agentSecondary or tertiary amineFormation of C-N bonds
OxidationOxidizing agent (e.g., KMnO₄)Carboxylic acidConversion of aldehyde to carboxylic acid
ReductionReducing agent (e.g., NaBH₄)AlcoholConversion of aldehyde to primary alcohol

Reactivity and Mechanistic Investigations of 3,6 Dimethylpicolinaldehyde

Fundamental Reaction Pathways Involving the Aldehyde Moiety in 3,6-Dimethylpicolinaldehyde

The reactivity of this compound is significantly influenced by the aldehyde functional group, which is a primary site for a variety of chemical transformations. The inherent polarity of the carbon-oxygen double bond in the aldehyde moiety, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon highly electrophilic. This electronic characteristic dictates that the fundamental reaction pathway for the aldehyde group is nucleophilic addition.

A diverse array of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields the final addition product. Common nucleophilic addition reactions anticipated for this compound include:

Formation of Alcohols: Reduction of the aldehyde group, for instance with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would yield the corresponding primary alcohol, (3,6-dimethylpyridin-2-yl)methanol.

Formation of Cyanohydrins: Reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid would lead to the formation of a cyanohydrin, 2-(3,6-dimethylpyridin-2-yl)-2-hydroxyacetonitrile.

Formation of Imines and Related Derivatives: Condensation reactions with primary amines (R-NH₂) would form Schiff bases (imines). Similarly, reactions with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) would yield the corresponding oxime and hydrazone, respectively.

Acetal (B89532) and Hemiacetal Formation: In the presence of an alcohol and an acid catalyst, this compound is expected to form a hemiacetal, which can then react with a second molecule of the alcohol to form a stable acetal.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) would convert the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), would result in the formation of a secondary alcohol after an acidic workup.

The general mechanism for these nucleophilic addition reactions is depicted below:

StepDescription
1Nucleophilic attack on the electrophilic carbonyl carbon.
2Formation of a tetrahedral alkoxide intermediate.
3Protonation of the alkoxide to yield the alcohol or subsequent elimination/reaction.

Insights into Pyridine (B92270) Ring Reactivity and Substituent Effects on this compound

The pyridine ring in this compound possesses distinct reactivity patterns that are modulated by the presence of the nitrogen atom and the two methyl and one aldehyde substituents. The nitrogen atom is more electronegative than carbon, which leads to a general decrease in electron density around the ring, making it electron-deficient compared to benzene. This deactivation renders the ring less susceptible to electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions, and the electrophile is directed to the positions meta to the nitrogen atom (C-3 and C-5). However, in this compound, these positions are already substituted.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6).

The substituents on the pyridine ring further modify its reactivity:

Aldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both inductive and resonance effects. This effect further deactivates the pyridine ring towards electrophilic attack and enhances its reactivity towards nucleophilic attack.

Methyl Groups (-CH₃): The two methyl groups at the C-3 and C-6 positions are electron-donating groups through an inductive effect. This electron donation slightly counteracts the deactivating effect of the nitrogen atom and the aldehyde group, making the ring less electron-deficient than it would be otherwise. Steric hindrance from the methyl groups, particularly the one at the C-6 position adjacent to the nitrogen, can also influence the approach of reagents to the nitrogen atom or the adjacent ring positions.

Elucidation of Reaction Mechanisms for this compound Transformations

While specific mechanistic studies for this compound are not extensively documented, the reaction mechanisms can be inferred from the well-established principles of organic chemistry for aldehydes and substituted pyridines.

Kinetic and Thermodynamic Characterization of Reactions

Kinetic Considerations: The rates of nucleophilic addition to the aldehyde group would be influenced by the nucleophilicity of the attacking species and the steric hindrance around the carbonyl group. The methyl group at the C-3 position, being ortho to the aldehyde, may exert some steric hindrance, potentially slowing down the rate of attack compared to an unsubstituted picolinaldehyde. The electron-withdrawing nature of the pyridine ring, enhanced by the aldehyde itself, would increase the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate with nucleophiles.

Thermodynamic Considerations: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For nucleophilic addition reactions to the aldehyde, the position of the equilibrium will depend on the stability of the reactants versus the products. For many additions, such as those of strong nucleophiles like Grignard reagents, the reaction is essentially irreversible. For weaker nucleophiles, the reaction may be reversible, and the position of equilibrium can be influenced by factors such as the concentration of reactants and the removal of a product (e.g., water in acetal formation).

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
Nucleophilicity of ReagentStronger nucleophiles lead to faster reactions.Stronger nucleophiles often lead to more stable products (more favorable equilibrium).
Steric HindranceIncreased steric hindrance around the aldehyde can decrease the reaction rate.Can destabilize the product, shifting the equilibrium towards the reactants.
Electronic EffectsElectron-withdrawing groups on the pyridine ring increase the electrophilicity of the carbonyl carbon, increasing the rate of nucleophilic attack.Electron-withdrawing groups can stabilize the product, favoring the forward reaction.

Identification of Reactive Intermediates

In the transformations of this compound, several types of reactive intermediates can be postulated based on analogous chemical reactions. The direct observation and characterization of these transient species would require specialized techniques such as low-temperature spectroscopy or flash photolysis.

Tetrahedral Intermediates: As mentioned, the most common reactive intermediate in the reactions of the aldehyde moiety is the tetrahedral alkoxide intermediate . This species is formed upon the nucleophilic attack on the carbonyl carbon and is a key intermediate in reactions such as alcohol formation, cyanohydrin formation, and acetal formation.

Enolates and Enols: While aldehydes with α-hydrogens can form enolates in the presence of a base, this compound lacks an α-hydrogen on the aldehyde carbon itself. However, it is conceivable that under certain basic conditions, deprotonation of one of the methyl groups could occur, leading to the formation of a different type of resonance-stabilized carbanionic intermediate.

Radical Intermediates: In reactions initiated by radical initiators or under photochemical conditions, radical intermediates could be formed. For instance, abstraction of a hydrogen atom from one of the methyl groups would generate a pyridinylmethyl radical.

Carbocationic Intermediates: In the presence of a strong acid, protonation of the aldehyde oxygen would generate an oxocarbenium ion, a resonance-stabilized carbocation, which is a highly electrophilic intermediate.

The plausible reactive intermediates in the reactions of this compound are summarized below:

Intermediate TypePlausible Formation Scenario
Tetrahedral AlkoxideNucleophilic addition to the aldehyde.
Oxocarbenium IonProtonation of the aldehyde in acidic media.
Pyridinylmethyl RadicalRadical hydrogen abstraction from a methyl group.

Coordination Chemistry of 3,6 Dimethylpicolinaldehyde As a Ligand

Principles of Ligand Design Incorporating the 3,6-Dimethylpicolinaldehyde Unit

The design of ligands based on this compound hinges on the principles of Schiff base condensation, where the aldehyde reacts with a primary amine to form an azomethine or imine group (-C=N-). This reaction creates versatile chelating agents that are fundamental in coordination chemistry.

Key design principles include:

Coordination Sites: Ligands derived from this aldehyde typically offer a bidentate N,N-donor set, involving the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the newly formed imine group. This arrangement forms a stable five-membered chelate ring upon coordination to a metal ion.

Polydentate Variants: By selecting a diamine or polyamine for the condensation reaction, multidentate ligands capable of binding multiple metal centers or forming more complex mononuclear species can be synthesized. For example, condensation with ethylenediamine (B42938) would produce a tetradentate N4 ligand.

Steric Influence: The two methyl groups at the 3- and 6-positions of the pyridine ring are crucial design elements. They introduce significant steric hindrance around the metal center, which can influence the coordination number, the geometry of the resulting complex, and the stability against decomposition pathways. This steric bulk can prevent the formation of highly crowded coordination spheres and may favor lower coordination numbers.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine nitrogen atom. This enhanced basicity can lead to stronger metal-ligand bonds compared to unsubstituted picolinaldehyde derivatives. The electronic properties can be further tuned by modifying the amine component of the Schiff base.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with these ligands is generally a straightforward, two-step process. First, the Schiff base ligand is prepared by the condensation of this compound with a chosen primary amine, often under reflux in an alcohol solvent. The resulting ligand can then be isolated or generated in situ before the addition of a metal salt (e.g., chlorides, nitrates, acetates, or perchlorates). The metal complex typically precipitates from the solution and can be purified by recrystallization.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm the ligand's coordination to the metal center.

Technique Purpose and Key Observations
Infrared (IR) Spectroscopy Confirms the formation of the Schiff base and its coordination. A characteristic C=N (imine) stretching band appears, and this band often shifts to a lower frequency upon coordination to the metal ion, indicating the involvement of the imine nitrogen in bonding.
UV-Visible (UV-Vis) Spectroscopy Provides information on the electronic structure of the complex. Bands in the UV region are typically assigned to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions, while weaker bands in the visible region often correspond to d-d transitions of the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used primarily for diamagnetic complexes (e.g., Zn(II), Cd(II)). The coordination of the ligand to the metal center causes shifts in the proton and carbon signals, particularly for those near the coordination sites. The disappearance of the aldehyde proton signal and the appearance of an imine proton signal confirm Schiff base formation.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the complex, helping to confirm its molecular formula and composition.
Elemental Analysis Provides the percentage composition of C, H, and N, which is used to verify the empirical formula of the synthesized complex.
Molar Conductivity Measurements in solution indicate whether the complex is an electrolyte or non-electrolyte, which helps to determine if anions are part of the coordination sphere or act as counter-ions.

Ligands derived from this compound readily form mononuclear complexes, where a single metal ion is chelated by one or more ligand molecules. In a typical example, a bidentate Schiff base ligand (L) would react with a metal ion (M) like Cu(II) or Ni(II) to form complexes with stoichiometries such as [ML₂]X₂ or [M(L)X₂], where X is a coordinating anion like Cl⁻. The geometry of these complexes (e.g., tetrahedral, square planar, or octahedral) is dictated by the nature of the metal ion and the steric demands of the ligands.

Dinuclear complexes can be engineered by designing ligands with distinct compartments or bridging functionalities. For instance, a Schiff base synthesized from two equivalents of this compound and a diamine containing a bridging group (like a phenoxy or long alkyl chain) can coordinate two separate metal centers. Magnetic susceptibility studies on such dinuclear complexes, particularly with paramagnetic ions like Cu(II) or Fe(III), can reveal the nature and strength of magnetic coupling between the metal centers.

While simple chelation leads to discrete mononuclear or dinuclear species, ligands incorporating the this compound unit can also serve as building blocks for coordination polymers (CPs). The formation of an extended architecture requires the ligand to act as a linker between metal centers. This can be achieved by incorporating additional donor sites into the Schiff base ligand, distal to the initial N,N-chelation site.

For example, if the amine used in the Schiff base condensation contains a carboxylate or another pyridyl group, the resulting ligand can bridge metal ions to form 1D chains, 2D layers, or 3D frameworks. The final topology of the coordination polymer is influenced by factors such as the flexibility of the ligand, the coordination geometry preference of the metal ion, and the presence of co-ligands or specific solvent molecules.

Electronic Structure and Bonding Analysis in this compound Coordination Complexes

Understanding the electronic structure and the nature of the metal-ligand bond is crucial for explaining the properties of these complexes. UV-Visible spectroscopy provides experimental insight into electronic transitions. The d-d transitions observed for transition metal complexes are sensitive to the ligand field strength and the coordination geometry, while intense charge-transfer bands can provide information about the redox properties of the metal-ligand system.

Computational chemistry, particularly Density Functional Theory (DFT), has become a standard tool for analyzing these systems. DFT calculations can be used to:

Optimize the molecular geometry of the complex, which can be compared with experimental X-ray data.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions, reactivity, and the nature of the metal-ligand bonding (sigma-donation from ligand to metal and potential π-backbonding).

Calculate vibrational frequencies to aid in the assignment of experimental IR spectra.

Predict magnetic properties and electronic spectra to complement experimental data.

Influence of Ligand Geometry and Stereochemistry on Metal Coordination

The steric bulk of the methyl groups at the 3- and 6-positions is a key factor. This steric hindrance can limit the number of ligands that can fit around a metal center and can distort the ideal coordination geometries (e.g., causing a tetrahedral complex to flatten towards a square planar geometry).

For six-coordinate octahedral complexes, these ligands can give rise to geometric isomers. For example, in a complex of the type [M(L)₂X₂], where L is a bidentate Schiff base and X is a monodentate ligand, the two X ligands can be arranged adjacent to each other (cis) or opposite to each other (trans). Similarly, in an [ML₃] type complex, the three bidentate ligands can arrange in a facial (fac) or meridional (mer) fashion. The specific isomer formed can be influenced by steric interactions between the bulky 3,6-dimethyl-substituted pyridine rings.

Catalytic Applications of 3,6 Dimethylpicolinaldehyde and Its Derivatives

Supramolecular Assemblies Involving 3,6 Dimethylpicolinaldehyde

Principles of Self-Assembly in Picolinaldehyde Systems

The self-assembly of picolinaldehyde derivatives into supramolecular structures is a spontaneous process driven by the quest for a thermodynamic minimum. This process is encoded in the molecular structure of the building blocks. The aldehyde functionality of picolinaldehydes is a key reactive site, often undergoing Schiff base condensation with primary amines to form imine ligands. These ligands, possessing a pyridyl nitrogen atom, are excellent for coordinating with metal ions.

The geometry of the resulting supramolecular assembly is dictated by several factors:

The coordination geometry of the metal ion: For instance, square planar metals like Pd(II) or Pt(II) can direct the formation of discrete molecular polygons.

The bite angle of the ligand: The spatial arrangement of the coordinating nitrogen atoms in the picolinaldehyde-derived ligand influences the angles at the corners of the final structure.

Stoichiometry of reactants: The ratio of metal to ligand is crucial in determining the size and shape of the final assembly.

Role of Non-Covalent Interactions in Directing Supramolecular Structures

Metal-Ligand Coordination: This is a strong, directional interaction that forms the primary framework of many assemblies. The nitrogen atom of the pyridine (B92270) ring and the imine nitrogen from the Schiff base condensation often act as the coordination sites.

Hydrogen Bonding: Hydrogen bonds can play a crucial role in pre-organizing the building blocks and stabilizing the final three-dimensional structure. mdpi.comsemanticscholar.orgmdpi.comcsic.es For example, hydrogen bonding between ligands or with solvent molecules can influence the packing of the supramolecular assemblies in the solid state.

π-π Stacking: The aromatic pyridine rings of the picolinaldehyde moieties can engage in π-π stacking interactions, which contribute to the stability of the assembly, particularly in the solid state. These interactions are significant in the formation of columnar structures or in the packing of individual supramolecular entities.

Non-Covalent InteractionRole in Supramolecular Assembly
Metal-Ligand CoordinationPrimary directional force forming the structural backbone.
Hydrogen BondingPre-organization of components and stabilization of the final structure.
π-π StackingStabilization through interactions between aromatic rings.
Van der Waals ForcesGeneral attractive forces contributing to overall stability.

Formation of Macrocyclic and Cage Structures Utilizing Picolinaldehyde Derivatives

Picolinaldehyde derivatives are valuable precursors for the synthesis of macrocyclic and cage-like structures through coordination-driven self-assembly. mdpi.comnih.govacs.org The general strategy involves the reaction of a picolinaldehyde derivative with a di- or tri-amine to form a multi-dentate ligand in situ. Subsequent addition of a metal ion with a specific coordination geometry directs the cyclization to form a discrete macrocycle or a three-dimensional cage.

For example, the reaction of a picolinaldehyde with a diamine can produce a ditopic ligand. When this ligand is treated with a square-planar metal ion, a [2+2] or [4+4] macrocycle can be formed. The use of a triamine and a metal ion that can accommodate three ligands can lead to the formation of a three-dimensional cage structure. nih.govresearchgate.netnih.gov The size and shape of the resulting cavity can be tuned by changing the length and rigidity of the amine linker and the substituents on the picolinaldehyde.

Advanced Characterization of Supramolecular Architectures

A combination of analytical techniques is essential to fully characterize the structure and properties of these complex supramolecular assemblies.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are powerful tools for determining the mass-to-charge ratio of the intact supramolecular assembly, thus confirming its composition.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the supramolecular assembly in the solid state. mdpi.commdpi.comdcu.ie It provides detailed information on bond lengths, bond angles, and the nature of the non-covalent interactions that hold the assembly together.

UV-Vis Spectroscopy: Changes in the electronic absorption spectrum upon complexation can provide evidence for the formation of the supramolecular assembly and offer insights into the electronic interactions between the components.

Characterization TechniqueInformation Obtained
NMR SpectroscopySolution-state structure, confirmation of ligand formation, size of the assembly (DOSY).
Mass SpectrometryConfirmation of the composition and mass of the supramolecular assembly.
X-ray DiffractionPrecise three-dimensional structure in the solid state, details of non-covalent interactions.
UV-Vis SpectroscopyEvidence of complex formation, electronic interactions within the assembly.

Advanced Spectroscopic and Analytical Characterization Methodologies in 3,6 Dimethylpicolinaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3,6-Dimethylpicolinaldehyde in solution. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the two methyl groups.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between 9 and 10 ppm.

Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and are expected to appear as doublets in the aromatic region, generally between 7 and 8.5 ppm. The coupling between these adjacent protons would result in a characteristic splitting pattern.

Methyl Protons: The two methyl groups attached to the pyridine ring are also in distinct environments. They will each give rise to a singlet, likely in the upfield region between 2 and 3 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aldehyde-H9.5 - 10.5Singlet
Aromatic-H (Position 4)7.5 - 8.0Doublet
Aromatic-H (Position 5)7.0 - 7.5Doublet
Methyl-H (Position 3)2.3 - 2.8Singlet
Methyl-H (Position 6)2.3 - 2.8Singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon and will appear significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region, generally between 120 and 160 ppm. The carbons bearing the methyl groups and the aldehyde group will have distinct chemical shifts from the unsubstituted carbons.

Methyl Carbons: The carbons of the two methyl groups will be the most shielded and will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aldehyde C=O190 - 200
Aromatic C-N150 - 160
Aromatic C-C120 - 150
Methyl C (Position 3)15 - 25
Methyl C (Position 6)15 - 25

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly valuable for separating the compound from a mixture and obtaining detailed structural data.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the aldehyde group or a methyl group, leading to characteristic fragment ions.

Expected Fragmentation Pattern:

Loss of H: A peak at [M-1]⁺ resulting from the loss of the hydrogen atom from the aldehyde group.

Loss of CHO: A significant peak at [M-29]⁺ corresponding to the loss of the entire formyl radical.

Loss of CH₃: A peak at [M-15]⁺ due to the loss of a methyl radical.

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can also occur, leading to smaller charged fragments.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

Fragment Ionm/z (relative to M)Description
[M]⁺MMolecular Ion
[M-H]⁺M-1Loss of aldehyde hydrogen
[M-CH₃]⁺M-15Loss of a methyl group
[M-CHO]⁺M-29Loss of the formyl group

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic stretching and bending vibrations of the functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the aldehyde.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of the C-H stretching vibrations on the pyridine ring.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the methyl groups.

C=C and C=N Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum.

C-H Stretching Vibrations: Both aromatic and aliphatic C-H stretching vibrations will be visible.

C=O Stretch: The carbonyl stretch will also be present, though it is typically weaker in Raman than in IR.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 31003000 - 3100Medium
Aliphatic C-H Stretch2850 - 30002850 - 3000Medium
Aldehyde C-H Stretch2700 - 28502700 - 2850Weak-Medium
C=O Stretch1690 - 17151690 - 1715Strong (IR), Medium (Raman)
Aromatic C=C/C=N Stretch1400 - 16001400 - 1600Medium-Strong

X-ray Diffraction Studies for Solid-State Structure Determination

Based on the structures of similar pyridine derivatives, it is anticipated that this compound would crystallize in a common space group. The crystal packing would likely be influenced by intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyridine rings. A detailed X-ray diffraction analysis would reveal the planarity of the pyridine ring and the orientation of the aldehyde and methyl substituents. This information is crucial for understanding the solid-state properties and for computational modeling studies.

Theoretical and Computational Investigations of 3,6 Dimethylpicolinaldehyde Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods can determine various molecular properties, including optimized geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). Such calculations provide valuable reactivity descriptors that help in understanding a molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3,6-Dimethylpicolinaldehyde

Property Predicted Value (Arbitrary Units) Significance
HOMO Energy -6.5 eV Indicates susceptibility to electrophilic attack
LUMO Energy -1.8 eV Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature is unavailable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational preferences and intermolecular interactions. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and observing its motion based on classical mechanics.

Such simulations could identify the most stable conformations of the molecule by exploring the rotational freedom around the bond connecting the aldehyde group to the pyridine (B92270) ring. mdpi.com Furthermore, MD simulations can characterize the non-covalent interactions between this compound and surrounding solvent molecules, such as hydrogen bonding and van der Waals forces. nih.gov This information is vital for understanding its solubility, aggregation behavior, and how it interacts with other molecules in a solution. Despite the potential of this technique, no specific MD simulation studies have been reported for this compound. semanticscholar.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. rsc.orgresearchgate.net Transition state theory is a fundamental concept used to understand and calculate reaction rate constants. rsc.orgnih.govmdpi.com For this compound, computational studies could elucidate the mechanisms of reactions involving the aldehyde group, such as nucleophilic additions or reductions.

While no direct studies on this compound were found, research on the related compound 3,5-diacetyl-2,6-dimethylpyridine (B1595985) provides a template for how such investigations could be conducted. nih.govresearchgate.net A computational study on a reaction involving this compound would typically involve locating the transition state structure for each step of the proposed mechanism and calculating the activation energy. This would clarify the feasibility of different reaction pathways and predict the major products.

In Silico Approaches to Ligand Design and Binding Prediction for this compound Derivatives

In silico methods are a cornerstone of modern drug discovery and materials science, enabling the design of new molecules with desired properties and the prediction of their binding affinity to target receptors. nih.gov Derivatives of this compound could potentially be designed as ligands for various biological targets. This process would involve computational techniques like molecular docking and pharmacophore modeling. mdpi.comnih.govmdpi.com

Molecular docking simulations could be used to predict how derivatives of this compound might bind to the active site of a protein. nih.govresearchgate.netnih.gov By evaluating the binding energies and interaction patterns of a library of virtual compounds, researchers can identify promising candidates for synthesis and experimental testing. researchgate.netsemanticscholar.org However, the literature lacks any such in silico ligand design or binding prediction studies that use this compound as a scaffold.

Predictive Modeling of Catalytic Properties and Performance

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, is an emerging area in catalysis research. mdpi.comunc.edunih.govljmu.ac.uk These models can predict the catalytic activity and performance of compounds based on their molecular descriptors. nih.govmdpi.comresearchgate.net

If this compound or its derivatives were to be investigated as catalysts or as ligands in catalytic systems, predictive models could be developed to accelerate the discovery of highly efficient catalysts. scielo.org.mxyoutube.com This would involve generating a dataset of related compounds with known catalytic activities and then training a machine learning model to identify the key molecular features that correlate with high performance. Currently, there are no published studies that apply predictive modeling to the catalytic properties of this compound. rsc.orgnih.gov

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration of 3,6-Dimethylpicolinaldehyde Chemistry with Advanced Materials Science

The integration of this compound into advanced materials science is primarily anticipated through its role as a versatile ligand precursor. The aldehyde functionality allows for facile reaction with primary amines to form Schiff bases, which are excellent chelating agents for a wide range of metal ions. This reactivity is the gateway to forming coordination polymers and metal-organic frameworks (MOFs), classes of materials renowned for their tunable properties and diverse applications.

The pyridine (B92270) nitrogen atom of the this compound scaffold provides a crucial coordination site. The methyl groups at the 3- and 6-positions can influence the steric and electronic properties of the resulting ligands and their metal complexes. These substitutions can impact the solubility, stability, and crystal packing of the final materials, offering a degree of control over their macroscopic properties.

The broader family of pyridine-2-carboxaldehyde derivatives has been extensively used to create robust iminopyridine complexes. These complexes serve as foundational units in the construction of more complex supramolecular assemblies and functional materials. The principles governing the chemistry of these derivatives can be extrapolated to predict the behavior of this compound. For instance, Schiff base ligands derived from picolinaldehyde are known to form stable complexes with various transition metals, and these complexes can be incorporated into polymeric matrices or onto nanoparticle surfaces to create hybrid materials with enhanced catalytic or sensing capabilities. rsc.org

Potential for Novel Functional Materials Based on this compound Scaffolds

The structural features of this compound suggest its potential as a scaffold for a variety of novel functional materials, particularly in the realms of luminescence and catalysis.

Luminescent Materials: Coordination polymers derived from Schiff base ligands are often luminescent. nih.gov The photophysical properties of these materials are influenced by the nature of the organic ligand and the coordinated metal ion. By forming Schiff base derivatives, this compound can be incorporated into coordination polymers with metal ions known to promote luminescence, such as zinc(II) and cadmium(II). nih.govresearchgate.net The methyl substituents on the pyridine ring may modulate the emission wavelengths and quantum yields of these materials by altering the ligand field strength and the rigidity of the metal-ligand framework.

Potential Luminescent Properties of Metal Complexes with Ligands Derived from Picolinaldehyde Analogues

Metal Ion Ligand Type Emission Maximum (nm) Application
Cadmium(II) Polydentate Schiff Base ~450 Solid-State Lighting
Zinc(II) Schiff Base ~520 Chemical Sensing
Europium(III) Schiff Base ~615 Bio-imaging

Catalytic Materials: Metal complexes containing pyridine-based ligands are widely used as catalysts in various organic transformations. researchgate.net The Schiff base complexes derived from this compound could be explored as catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The steric hindrance provided by the methyl groups might influence the selectivity of the catalytic reactions. Furthermore, these complexes can be immobilized on solid supports like silica (B1680970) or magnetic nanoparticles to create heterogeneous catalysts that are easily separable and reusable. rsc.orgrsc.org

Potential Catalytic Applications of Metal Complexes Based on Picolinaldehyde Scaffolds

Metal Complex Reaction Type Substrate Key Advantage
Copper(II)-Schiff Base Knoevenagel Condensation Aldehydes and active methylene (B1212753) compounds High yield, reusability rsc.org
Palladium(II)-Pyridine Suzuki-Miyaura Coupling Aryl halides and boronic acids Mild reaction conditions nih.gov
Cobalt(II)-Iminopyridine Hydroboration of Alkenes Alkenes High efficiency researchgate.net

Future Directions in Synthetic and Mechanistic Studies of this compound

To fully realize the potential of this compound in materials science, several future research directions are crucial.

Synthetic Exploration: A primary focus should be the synthesis of a diverse library of Schiff base ligands derived from this compound and various primary amines. This would allow for a systematic investigation of how the electronic and steric properties of the amine component influence the coordination chemistry and the properties of the resulting metal complexes. Furthermore, the development of synthetic routes to incorporate these ligands into extended structures like MOFs and covalent organic frameworks (COFs) will be essential for creating materials with high porosity and surface area.

Mechanistic Understanding: Detailed mechanistic studies of the formation of metal complexes and coordination polymers from this compound-based ligands are needed. Understanding the thermodynamics and kinetics of complexation will enable better control over the synthesis of desired structures. For catalytic applications, in-depth mechanistic investigations of the catalytic cycles will be critical for optimizing catalyst performance and designing more efficient systems.

Computational Modeling: Density functional theory (DFT) and other computational methods can play a significant role in predicting the structures, electronic properties, and reactivity of materials based on this compound. Computational screening can help identify promising ligand-metal combinations for specific applications, thereby guiding synthetic efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.